

# cinnamyl acetate functional groups and chemical structure

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## Compound of Interest

Compound Name: Cinnamyl Acetate

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An In-depth Technical Guide to **Cinnamyl Acetate**: Functional Groups and Chemical Structure

## Abstract

**Cinnamyl acetate** is an organic compound classified as an acetate ester, renowned for its characteristic sweet, floral, and balsamic fragrance.[1][2][3] It is found naturally in the essential oils of plants such as cinnamon, ylang-ylang, and laurel.[4] This document provides a comprehensive technical overview of the chemical structure, functional groups, and physicochemical properties of **cinnamyl acetate**. It includes detailed experimental protocols for its synthesis and analysis, summarizes quantitative data, and presents key metabolic and synthetic pathways through structured diagrams. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development.

## Chemical Structure and Functional Groups

**Cinnamyl acetate**, with the molecular formula  $C_{11}H_{12}O_2$ , is the acetate ester formed from the formal condensation of cinnamyl alcohol and acetic acid.[1][4] Its IUPAC name is [(E)-3-phenylprop-2-enyl] acetate.[1] The structure is characterized by three primary functional groups: a phenyl group ( $C_6H_5$ ), an alkene group ( $-CH=CH-$ ) within a propenyl chain, and an ester group ( $-O-C=O$ ).

The presence of the carbon-carbon double bond results in the existence of two geometric isomers: (E)-**cinnamyl acetate** (trans) and (Z)-**cinnamyl acetate** (cis).[4][5] The (E) isomer is generally more common and possesses a sweeter aroma than the (Z) isomer.[4]

Figure 1: Chemical Structure of (E)-Cinnamyl Acetate.

## Physicochemical and Spectroscopic Properties

**Cinnamyl acetate** is a colorless to light yellow liquid with a sweet, floral, and spicy odor.[3][4] Its properties are well-documented and essential for its application in fragrances, flavorings, and chemical synthesis.[1][6]

### Physicochemical Data

The key physicochemical properties of **cinnamyl acetate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	[1][4][7]
Molar Mass	176.21 g/mol	[1][7]
Appearance	Colorless liquid	[2][4]
Density	~1.05 g/mL	[2][4]
Boiling Point	264-265 °C	[2][3][4]
Flash Point	118 °C	[4]
Water Solubility	176.2 - 212.3 mg/L	[2][3]
log P (Octanol-Water)	2.6 - 2.9	[4][5]
Refractive Index (n <sup>20</sup> /D)	1.539 - 1.543	[2][3]

### Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **cinnamyl acetate**. Nuclear Magnetic Resonance (NMR) data is particularly informative.

<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C-NMR (100 MHz, CDCl <sub>3</sub> )			
Chemical Shift (δ, ppm)	Multiplicity	Assignment	Chemical Shift (δ, ppm)	Assignment
7.40	Doublet	2H (Aromatic)	170.88	C=O (Ester)
7.33-7.31	Triplet	2H (Aromatic)	136.18	C (Aromatic)
7.27-7.25	Triplet	1H (Aromatic)	134.21	=CH-Ph
6.66	Doublet	1H (=CH-Ph)	128.61	CH (Aromatic)
6.31-6.24	Multiplet	1H (-CH=)	127.67	CH (Aromatic)
4.73	Doublet	2H (-O-CH <sub>2</sub> -)	123.14	-CH=
2.09	Singlet	3H (-CH <sub>3</sub> )	65.10	-O-CH <sub>2</sub> -
21.02	-CH <sub>3</sub>			
References: <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>				

## Experimental Protocols

The synthesis of **cinnamyl acetate** can be achieved through several methods, most commonly involving the esterification of cinnamyl alcohol.

### Protocol 1: Acid-Catalyzed Esterification

This protocol describes the direct esterification of cinnamyl alcohol with acetic acid using a strong acid catalyst.[\[4\]](#)[\[11\]](#)

Materials:

- Cinnamyl alcohol
- Acetic acid (or acetic anhydride)[\[4\]](#)
- Strong acid catalyst (e.g., sulfuric acid)[\[4\]](#)

- Solvent (e.g., toluene for azeotropic removal of water)
- Sodium bicarbonate solution (10%)
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine cinnamyl alcohol (1 molar equivalent) and acetic acid (1.2 molar equivalents) in toluene.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 molar equivalents).
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the mixture into a separatory funnel and wash sequentially with water, 10% sodium bicarbonate solution, and brine.[\[12\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[11\]](#)
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product via vacuum distillation to obtain pure **cinnamyl acetate**.[\[11\]](#)

## Protocol 2: Enzyme-Catalyzed Transesterification

This method offers a greener alternative using a lipase catalyst and avoids harsh acidic conditions.[\[2\]](#)

#### Materials:

- Cinnamyl alcohol

- Vinyl acetate or ethyl acetate[2]
- Immobilized lipase (e.g., Novozym 435)[2]
- n-Hexane (for purification/analysis)

Procedure:

- Combine cinnamyl alcohol and vinyl acetate (e.g., 2 mL vinyl acetate and 2.34 g cinnamyl alcohol) in a suitable reaction vessel.[2][13]
- Add the immobilized lipase catalyst (e.g., Novozym 435). The reaction is often performed in a solvent-free system.[2]
- Incubate the mixture at a controlled temperature (e.g., 25°C) with stirring for 24 hours.[13]
- Monitor the conversion of cinnamyl alcohol to **cinnamyl acetate** using Gas Chromatography (GC).[13]
- After the reaction, separate the immobilized enzyme from the product mixture by filtration.
- The product can be purified by removing the excess acyl donor under vacuum.

## Protocol 3: Spectroscopic Analysis (NMR)

This protocol outlines the preparation of a sample for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

Procedure:

- Dissolve a small amount of purified **cinnamyl acetate** (5-10 mg) in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[8]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm), if not already present in the solvent.[8]
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).[8]

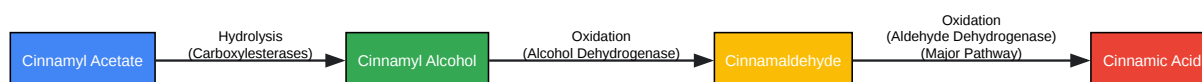
- Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum for analysis.

## Biological Activity and Metabolism

**Cinnamyl acetate** exhibits a range of biological activities, including antimicrobial, antifungal, and insect repellent properties.[2] It is also used as a flavoring agent and fragrance ingredient in numerous consumer products.[1][14]

### Metabolism

Upon ingestion, **cinnamyl acetate** is rapidly metabolized. The primary metabolic pathway involves enzymatic hydrolysis followed by oxidation.[2]



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Figure 2: Primary Metabolic Pathway of **Cinnamyl Acetate**. [2]

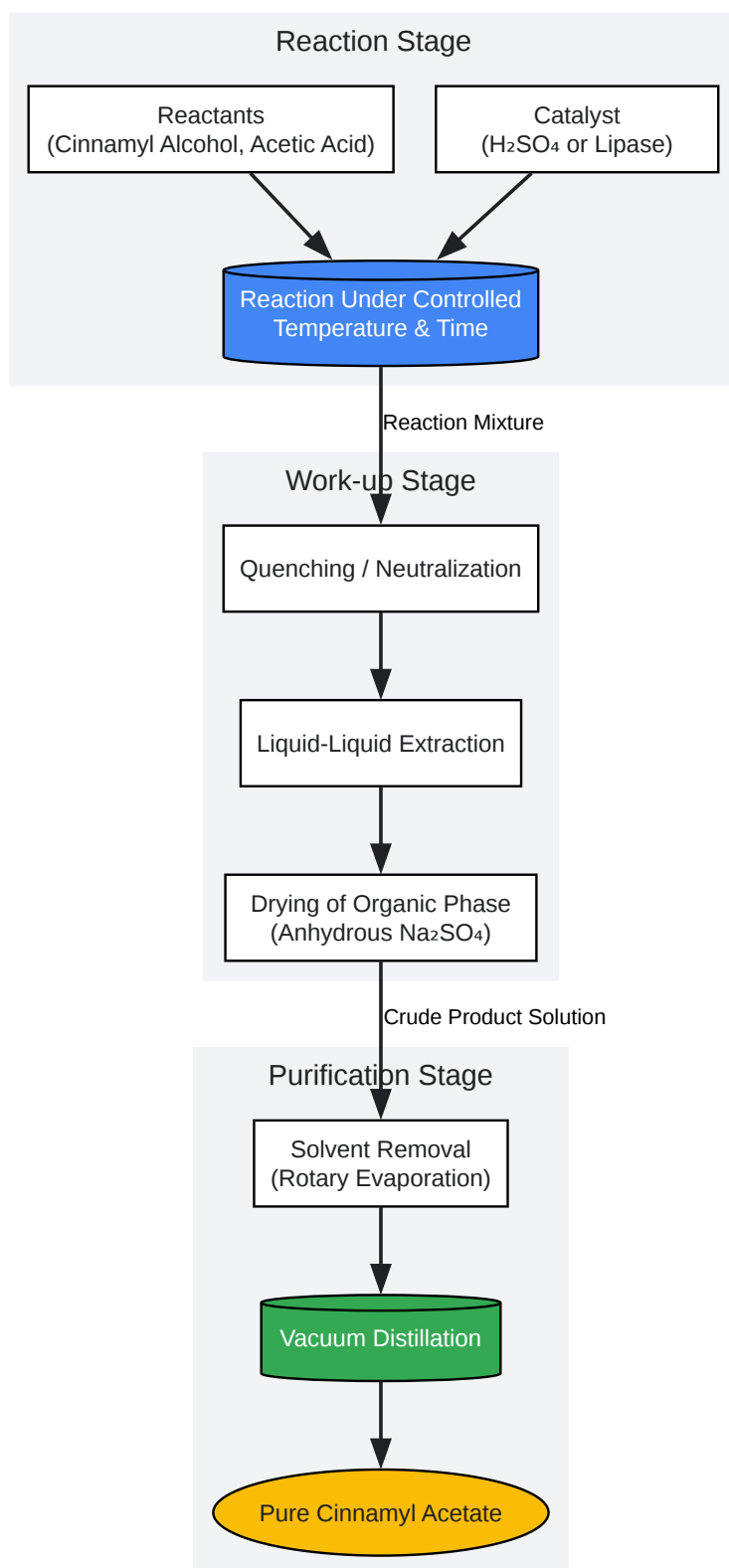
The initial step is the hydrolysis of the ester bond by carboxylesterases, primarily in hepatocytes, to yield cinnamyl alcohol.[2] This alcohol is then oxidized by NAD<sup>+</sup>-dependent alcohol dehydrogenase to form cinnamaldehyde. The major biotransformation route for cinnamaldehyde is its subsequent oxidation to cinnamic acid by aldehyde dehydrogenase, which is then excreted.[2]

## Biological Activity Data

Activity Type	Test Organism/System	Result	Reference(s)
Acute Oral Toxicity (LD <sub>50</sub> )	Rat	3.3 g/kg	[2][3]
Nematicidal Activity	Meloidogyne incognita J2	100% movement inhibition at 100 µg/mL after 50 min	[9]
Anti-tyrosinase Activity	In vitro assay	45.58% inhibition	[15]
Mosquito Repellency	Anopheles gambiae	Repellent effect observed	[2]

## Synthesis and Purification Workflow

The overall process from raw materials to a purified final product follows a logical sequence of steps involving reaction, separation, and purification.



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Figure 3: General Experimental Workflow for Synthesis and Purification.



## Conclusion

**Cinnamyl acetate** is a structurally well-defined ester with significant applications in the flavor, fragrance, and pharmaceutical industries. Its chemical identity is characterized by phenyl, alkene, and ester functional groups, which dictate its physicochemical properties and reactivity. The synthesis of **cinnamyl acetate** is readily achievable through established chemical and enzymatic protocols. An understanding of its metabolic pathway is crucial for evaluating its toxicological profile and potential therapeutic applications. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in research and development involving this versatile compound.

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